N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride
Description
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Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2S.ClH/c23-18-7-8-19-20(16-18)29-22(24-19)26(11-10-25-12-14-28-15-13-25)21(27)9-6-17-4-2-1-3-5-17;/h1-5,7-8,16H,6,9-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHFIHAPHSSOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H19BrClN5O2S
- Molecular Weight : 484.8 g/mol
- CAS Number : 1351619-38-9
These properties suggest a complex structure that may interact with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, the presence of the benzothiazole moiety in this compound has been linked to inhibition of cancer cell proliferation. Research has shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
- Modulation of Signaling Pathways : It may affect signaling pathways such as MAPK and PI3K/Akt, which are involved in cell growth and survival.
- Induction of Oxidative Stress : The compound could induce oxidative stress in cancer cells, leading to cell death.
Antimicrobial Activity
In addition to anticancer properties, some derivatives of benzothiazole have demonstrated antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic processes.
Summary of Research Findings
Research has highlighted various biological activities associated with similar compounds. Below is a summary table of findings from relevant studies:
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting strong anticancer properties.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial potential against various bacterial strains. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) below 10 µg/mL for several tested pathogens, indicating potent antimicrobial activity.
Preparation Methods
Nitration and Reduction Strategy
A common route involves nitration of 2-chlorobenzo[d]thiazole followed by regioselective reduction. For example, nitration with concentrated sulfuric acid and nitric acid at 0–5°C yields 6-nitro-2-chlorobenzo[d]thiazole (72% yield after recrystallization). Subsequent reduction with iron powder in acetic acid/ethanol under reflux converts the nitro group to an amine, yielding 2-chlorobenzo[d]thiazol-6-amine (83% yield). Bromination at the 6-position is achieved using bromine in dichloromethane or via Sandmeyer reaction with CuBr.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C, 3h | 72% |
| Reduction | Fe, AcOH/EtOH, reflux, 1.5h | 83% |
| Bromination | Br₂, CH₂Cl₂, 0°C → rt, 12h | 65%* |
*Estimated based on analogous reactions.
Introduction of the Morpholinoethyl Group
The secondary amine moiety is introduced via alkylation or reductive amination.
Alkylation with 2-Chloroethylmorpholine
Reaction of 6-bromobenzo[d]thiazol-2-amine with 2-chloroethylmorpholine in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C for 12h affords N-(6-bromobenzo[d]thiazol-2-yl)-2-morpholinoethylamine . Alternatively, reductive amination using morpholine-2-carbaldehyde and NaBH₃CN in methanol may be employed.
Optimized Conditions :
- Solvent: Dry acetonitrile
- Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
- Temperature: 80°C, 12h
- Yield: ~70%
Amide Bond Formation with 3-Phenylpropanoyl Chloride
The tertiary amide is synthesized via coupling of the amine intermediate with 3-phenylpropanoyl chloride.
Schotten-Baumann Reaction
In a biphasic system (water/dichloromethane), the amine reacts with 3-phenylpropanoyl chloride under basic conditions (NaOH) to form the amide. This method avoids racemization and ensures high purity.
Coupling Reagent Approach
Alternatively, 3-phenylpropanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane. The activated ester reacts with the amine at room temperature for 24h.
Comparative Data :
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Schotten-Baumann | NaOH, H₂O/CH₂Cl₂, 0°C → rt, 4h | 68% |
| EDCl/HOBt | EDCl, HOBt, DIPEA, CH₂Cl₂, rt, 24h | 75% |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride (HCl) gas in diethyl ether or by adding concentrated HCl to an ethanol solution.
Procedure :
- Dissolve the free base in anhydrous ethanol.
- Add 4M HCl in dioxane dropwise at 0°C.
- Stir for 1h, filter, and wash with cold ether.
- Dry under vacuum to obtain the hydrochloride salt (95% yield).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : δ 8.06 (d, J = 8.0 Hz, 1H, Ar-H), 7.95 (d, J = 8.9 Hz, 1H, Ar-H), 3.50–3.70 (m, 6H, morpholine), 2.80–3.10 (m, 4H, CH₂).
- MS (ESI+) : m/z 502.1 [M+H]⁺.
Challenges and Mitigation Strategies
- Regioselectivity in Bromination : Use directing groups (e.g., nitro) to ensure bromination at the 6-position.
- Amine Over-Alkylation : Employ excess amine or stoichiometric control to minimize di-alkylation.
- Salt Hygroscopicity : Store the hydrochloride salt under desiccation to prevent moisture uptake.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step pathways, typically starting with the bromobenzo[d]thiazole core. Key steps include amide coupling between the bromobenzo[d]thiazol-2-amine and 3-phenylpropanoyl chloride, followed by alkylation with 2-morpholinoethyl groups. Reaction conditions (e.g., solvent polarity, temperature, and pH) must be tightly controlled to minimize side reactions. For example, using aprotic solvents like DMF and maintaining temperatures between 0–5°C during coupling steps can enhance selectivity . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to isolate the hydrochloride salt with ≥95% purity .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of morpholinoethyl protons (δ 2.4–3.2 ppm for morpholine CH2 groups) and aromatic protons from the bromobenzo[d]thiazole (δ 7.5–8.5 ppm) .
- HRMS (ESI+) : Validate the molecular ion peak (e.g., [M+H]+ at m/z ~548.0 for C22H24BrN3O2S·HCl) .
- X-ray crystallography : Resolve spatial arrangements, particularly the orientation of the bromine atom and morpholinoethyl chain, which influence biological interactions .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Start with in vitro assays targeting pathways relevant to benzothiazole derivatives, such as:
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 µM, with cisplatin as a positive control .
- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, comparing MIC values to known antibiotics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across structurally similar compounds?
- Methodological Answer : Perform comparative SAR studies using analogs (e.g., replacing Br with F or methoxy groups) to isolate substituent effects. For example:
- Bromine’s electron-withdrawing effect may enhance DNA intercalation in cancer cells but reduce solubility, leading to lower bioavailability compared to fluorine analogs .
- Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like topoisomerase II or bacterial gyrase, correlating binding energies with experimental IC50 values .
Q. What strategies mitigate impurities generated during large-scale synthesis?
- Methodological Answer :
- Reaction monitoring : Use TLC or HPLC to detect intermediates like unreacted bromobenzo[d]thiazole (Rf ~0.6 in ethyl acetate/hexane 3:7) .
- Byproduct removal : Acid-base extraction (e.g., 1M HCl wash) to eliminate residual morpholinoethylamine.
- Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., alkylation) to improve heat dissipation and reduce decomposition .
Q. How can computational models guide the rational design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME assess logP (target <5), aqueous solubility, and CYP450 inhibition risks. The morpholino group may enhance solubility but increase metabolic instability .
- MD simulations : Evaluate stability of the hydrochloride salt in physiological pH (e.g., 7.4) to predict in vivo dissociation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
